molecular formula C15H14ClNO4S B6412164 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1262011-14-2

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6412164
CAS RN: 1262011-14-2
M. Wt: 339.8 g/mol
InChI Key: NWNHTPUJTDKKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid (2C4DMPBA) is a synthetic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 253.8 g/mol and a melting point of 122-124°C. The compound is widely used in the synthesis of other compounds and as a reagent for various biochemical and physiological studies. In

Scientific Research Applications

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in various scientific research applications, such as in the synthesis of other compounds, as a reagent for biochemical and physiological studies, and as a catalyst for the synthesis of polymers. It has also been used in the synthesis of organic compounds, such as esters, amides, and amines. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.

Mechanism of Action

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is believed to act by inhibiting the activity of certain enzymes, such as phosphodiesterases and proteases. It is also believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, such as lipoprotein lipase and glucose-6-phosphate dehydrogenase.
Biochemical and Physiological Effects
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, proteases, and cyclooxygenase. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to modulate the activity of certain ion channels, such as the sodium-potassium ATPase.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One of the major advantages of 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is relatively stable and has a long shelf life. However, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is a relatively expensive compound, which can limit its use in some experiments. Additionally, 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be toxic if not handled properly and can cause irritation if it comes into contact with skin or eyes.

Future Directions

The future directions for 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and biomedical fields. Additionally, further research could be conducted into the synthesis of other compounds using 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% as a reagent. Additionally, further research could be conducted into the development of novel compounds based on 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. Finally, further research could be conducted into the potential toxicity of 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% and its potential adverse effects.

Synthesis Methods

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-chlorobenzoic acid with 3-N,N-dimethylsulfamoylphenylhydrazine in the presence of an acid catalyst. The reaction is typically conducted in aqueous media at a temperature of 80-90 °C for a period of 1-2 hours. The reaction yields a white precipitate, which is then filtered and washed with water to obtain the desired product.

properties

IUPAC Name

2-chloro-4-[3-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)11-6-7-13(15(18)19)14(16)9-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNHTPUJTDKKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)benzoic acid

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